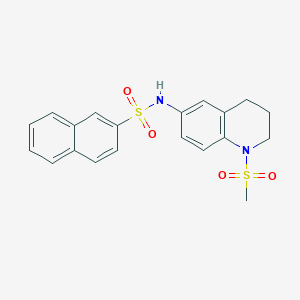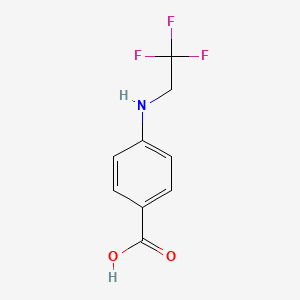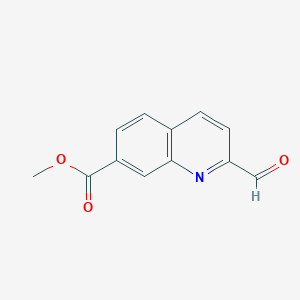
2-Piperidin-1-yl-5-(pyrrolidin-1-ylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Piperidin-1-yl-5-(pyrrolidin-1-ylsulfonyl)pyridine” is a complex organic molecule that contains a pyridine ring, a piperidine ring, and a pyrrolidine ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine and pyrrolidine rings are also six-membered rings, but they contain one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the connections between them. The presence of nitrogen in the rings would also influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The nitrogen atoms in the rings could act as nucleophiles in reactions, and the compound could potentially undergo reactions such as substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the rings could affect its solubility, reactivity, and stability .Scientific Research Applications
Medicinal Chemistry Applications
Piperidine and pyrrolidine derivatives are pivotal in the development of therapeutic agents due to their conformational rigidity and the ability to engage in specific molecular interactions. For instance, the synthesis of 3-(pyrrolidin-1-yl)piperidine is highlighted for its importance in medicinal chemistry, underscoring the compound's relevance in the synthesis of large quantities for potential medicinal applications (Smaliy et al., 2011). Additionally, certain piperidine derivatives have been identified for their adsorption and corrosion inhibition properties, showcasing their potential in extending the life of materials in various applications (Kaya et al., 2016).
Organic Synthesis and Chemical Properties
The structural features of piperidine and pyrrolidine rings allow for their utility in organic synthesis. A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine via catalytic hydrogenation demonstrates the compound's significance in chemical synthesis processes (Smaliy et al., 2011). Furthermore, the study of piperidine derivatives in the context of corrosion inhibition on iron surfaces through quantum chemical calculations and molecular dynamics simulations expands the understanding of their chemical properties and interactions (Kaya et al., 2016).
Potential Therapeutic Applications
Compounds within this chemical family have been explored for their pharmacological properties. For example, a specific κ-opioid receptor antagonist presents evidence of the therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011). This highlights the potential medical applications of piperidine and pyrrolidine derivatives in addressing significant health issues.
Synthesis and Structural Analysis
In the realm of chemical synthesis, the creation of optically pure piperidine and pyrrolidine derivatives showcases the adaptability of these compounds in generating substances with specific chiral properties (Ruano et al., 2006). Such advancements in synthesis techniques contribute to the development of more effective and selective drugs.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-piperidin-1-yl-5-pyrrolidin-1-ylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,17-10-4-5-11-17)13-6-7-14(15-12-13)16-8-2-1-3-9-16/h6-7,12H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFWPRNDJSNWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-1-yl-5-(pyrrolidin-1-ylsulfonyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2719499.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2719504.png)
![Methyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2719505.png)
![1-(4-((2-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2719507.png)




![N-[[4-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2719514.png)
![2-Chloro-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]acetamide](/img/structure/B2719516.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2719518.png)
![tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2719520.png)